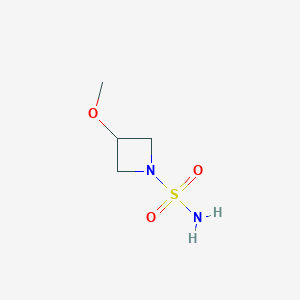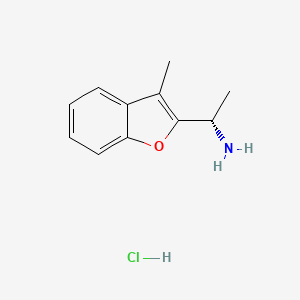
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride
Overview
Description
“4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride” is a compound that has been studied for its potential applications in medicinal chemistry . It contains a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms and three carbon atoms . This compound is related to a series of soluble epoxide hydrolase (sEH) inhibitors, which have been designed and synthesized to reduce blood pressure elevation and inflammatory roles .
Synthesis Analysis
The synthesis of this compound involves the design of novel sEH inhibitors containing a N-substituted piperidine ring . The compound shows varying degrees of selectivity towards the sEH enzymes . The synthesis process involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride” includes a pyrazole ring, which is a five-membered heterocyclic moiety . The compound has a molecular formula of C9H15N3 and an average mass of 165.236 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a sEH inhibitor . The compound shows varying degrees of selectivity towards the sEH enzymes . The reactions involve the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride” are related to its molecular structure. The compound has a molecular formula of C9H15N3 and an average mass of 165.236 Da .
Scientific Research Applications
Anticholinesterase Activity
Pyrazoline derivatives, structurally related to "4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride," have been synthesized and evaluated for their anticholinesterase effects. These compounds are of significant interest due to their potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The study by Altıntop (2020) synthesized a series of pyrazoline derivatives and assessed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), finding that certain piperidine derivatives were more effective on cholinesterases. The compounds were also subject to in silico docking and ADME studies, highlighting their potential for reasonable oral bioavailability and effectiveness as anticholinesterase agents (Altıntop, 2020).
Cancer Therapy
Compounds containing the pyrazole moiety have been explored for their utility in cancer therapy, particularly as Aurora kinase inhibitors. A study discussed the synthesis of compounds structurally related to "4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride" with potential utility in treating cancer by inhibiting Aurora A kinase, which plays a crucial role in cell division (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Key Intermediates
Research on the synthesis of key intermediates for pharmaceutical compounds often involves piperidine and pyrazole derivatives. Dong-ming (2012) and Fussell et al. (2012) reported the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an important drug used in cancer therapy. These studies showcase the importance of such compounds in the development of therapeutic agents (Dong-ming, 2012); (Fussell et al., 2012).
Molecular Interaction Studies
The molecular interaction of antagonists with receptors is a key area of study in drug development. Shim et al. (2002) explored the molecular interactions of a CB1 cannabinoid receptor antagonist, providing insights into the binding interactions and pharmacophore models for CB1 receptor ligands. This type of research is crucial for understanding how compounds like "4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride" might interact with biological targets (Shim et al., 2002).
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLFZEFGSHBVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride | |
CAS RN |
1803586-75-5 | |
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)



![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)




